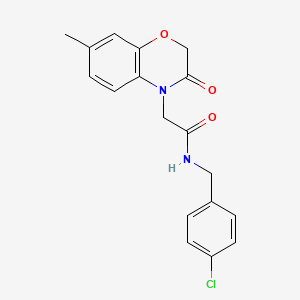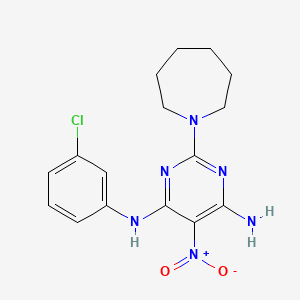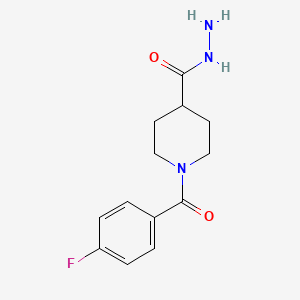![molecular formula C23H26F3N3O2S B12494606 4-(2-methylpropoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494606.png)
4-(2-methylpropoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-メチルプロポキシ)-N-{[2-(ピロリジン-1-イル)-5-(トリフルオロメチル)フェニル]カルバモチオイル}ベンズアミドは、ベンズアミドコア、ピロリジン環、トリフルオロメチル基を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
4-(2-メチルプロポキシ)-N-{[2-(ピロリジン-1-イル)-5-(トリフルオロメチル)フェニル]カルバモチオイル}ベンズアミドの合成は、通常、ベンズアミドコアの調製から始まる複数のステップを伴います。このプロセスには、次のステップが含まれる場合があります。
ベンズアミドコアの形成: これは、4-(2-メチルプロポキシ)安息香酸をチオニルクロリドと反応させて、対応する酸クロリドを生成することです。
ピロリジン環の導入: 次に、酸クロリドを2-(ピロリジン-1-イル)-5-(トリフルオロメチル)アニリンと反応させて、目的のベンズアミド誘導体を生成します。
最終生成物の形成: 次に、中間生成物をカルバモチオイル化などのさらなる反応に付して、最終化合物を生成します。
工業的生産方法
この化合物の工業的生産は、同様の合成経路を大規模に実施する可能性がありますが、収率と純度を最適化します。これには、自動反応器、連続フローシステム、高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
4-(2-メチルプロポキシ)-N-{[2-(ピロリジン-1-イル)-5-(トリフルオロメチル)フェニル]カルバモチオイル}ベンズアミドは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化して、対応するスルホキシドまたはスルホンを生成します。
還元: 還元反応は、ニトロ基をアミンに還元するなど、官能基を修飾するために使用できます。
置換: この化合物は、特にベンズアミドコアまたはピロリジン環で、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬は、酸性または塩基性環境など、さまざまな条件下で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元によりアミンまたはアルコールが生成される場合があります。
科学研究の用途
4-(2-メチルプロポキシ)-N-{[2-(ピロリジン-1-イル)-5-(トリフルオロメチル)フェニル]カルバモチオイル}ベンズアミドには、いくつかの科学研究の用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、酵素や受容体との相互作用など、潜在的な生物学的活性を研究されています。
医学: 特定の分子経路のモジュレーションが有益な病気の治療において、治療薬としての可能性を探索するために研究が進められています。
産業: この化合物は、その独自の化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用される可能性があります。
科学的研究の応用
4-(2-methylpropoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
4-(2-メチルプロポキシ)-N-{[2-(ピロリジン-1-イル)-5-(トリフルオロメチル)フェニル]カルバモチオイル}ベンズアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的に結合して活性を調節することができ、さまざまな生物学的効果をもたらします。関与する正確な経路は、特定の用途と研究されている生物学的システムによって異なります。
類似の化合物との比較
類似の化合物
- 4-(2-メチルプロポキシ)-N-{[2-(ピロリジン-1-イル)フェニル]カルバモチオイル}ベンズアミド
- 4-(2-メチルプロポキシ)-N-{[2-(ピロリジン-1-イル)-5-メチルフェニル]カルバモチオイル}ベンズアミド
- **4-(2-メチルプロポキシ)-N-{[2-(ピロリジン-1-イル)-5-クロロフェニル]カルバモチオイル}ベンズアミド
ユニークさ
4-(2-メチルプロポキシ)-N-{[2-(ピロリジン-1-イル)-5-(トリフルオロメチル)フェニル]カルバモチオイル}ベンズアミドのユニークさは、トリフルオロメチル基にあります。この基は、化合物に独特の化学的および生物学的特性を与えます。この基は、化合物の安定性、親油性、特定の分子標的との相互作用能力を高める可能性があり、さまざまな用途で貴重な化合物になります。
類似化合物との比較
Similar Compounds
- **4-(2-methylpropoxy)-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide
- **4-(2-methylpropoxy)-N-{[2-(pyrrolidin-1-yl)-5-methylphenyl]carbamothioyl}benzamide
- **4-(2-methylpropoxy)-N-{[2-(pyrrolidin-1-yl)-5-chlorophenyl]carbamothioyl}benzamide
Uniqueness
The uniqueness of 4-(2-methylpropoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C23H26F3N3O2S |
|---|---|
分子量 |
465.5 g/mol |
IUPAC名 |
4-(2-methylpropoxy)-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H26F3N3O2S/c1-15(2)14-31-18-8-5-16(6-9-18)21(30)28-22(32)27-19-13-17(23(24,25)26)7-10-20(19)29-11-3-4-12-29/h5-10,13,15H,3-4,11-12,14H2,1-2H3,(H2,27,28,30,32) |
InChIキー |
BBFNURFRKXNSOM-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-benzyl-1H-indol-3-yl)methyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B12494532.png)
![5-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12494543.png)

![Methyl 3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494558.png)

![1-[1-(4-Bromobenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B12494572.png)

![N-{[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12494580.png)
![2-[4-(2,4-dichlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12494583.png)

![4-{[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12494599.png)
![9-(2,3-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12494602.png)

![1-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12494611.png)
